

A Technical Guide to Boc-D-Phe-OH: Properties, Synthesis Protocols, and Applications

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Compound of Interest

Compound Name: *Boc-D-Phe-OH*

Cat. No.: *B558462*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-phenylalanine (**Boc-D-Phe-OH**), a crucial building block in peptide synthesis and drug discovery. This document outlines its chemical identifiers, physical properties, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Data

Boc-D-Phe-OH is a derivative of the D-isomer of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.^[1] This protection is vital for controlling the reactivity of the amino group during peptide synthesis, allowing for the sequential and controlled addition of amino acid residues.^[1] The Boc group is stable under various conditions but can be readily removed with acids, a key feature in SPPS.^[2]

A summary of the key quantitative data for **Boc-D-Phe-OH** is presented in the table below for easy reference and comparison.

| Identifier | Value | Reference(s) |
|-------------------|---|----------------------------------|
| CAS Number | 18942-49-9 | [1][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C ₁₄ H ₁₉ NO ₄ | [3][4][5][6][8][10][12] |
| Molecular Weight | 265.31 g/mol | [3][4][12][13] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [12] |
| Synonyms | Boc-D-phenylalanine, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid | [3][9] |
| Appearance | White to off-white powder or fine crystalline powder | [3][4][9] |
| Melting Point | 78 - 90 °C | [3][9][13] |
| Optical Rotation | [α] _D ²⁰ = -25 ± 2° (c=1 in EtOH) | [3][6] |
| PubChem CID | 637610 | [12] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [6][12] |
| InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-m/s1 | [6][12] |

Experimental Protocols

Boc-D-Phe-OH is a cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS). The following sections detail the essential experimental procedures for its use in this methodology.

Boc Protection of D-Phenylalanine

The synthesis of **Boc-D-Phe-OH** involves the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).

Procedure:

- Dissolve D-phenylalanine in a mixture of 1,4-dioxane and 1(N) sodium hydroxide solution.
- Stir the mixture vigorously in an ice bath.
- Slowly add Boc anhydride dropwise to the solution.
- After the addition is complete, continue stirring the reaction mixture overnight at room temperature.
- Following the reaction, the mixture is worked up by extraction and acidification to precipitate the **Boc-D-Phe-OH** product.
- The crude product can then be purified by recrystallization or column chromatography.[\[10\]](#)
[\[14\]](#)

General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid, such as **Boc-D-Phe-OH**, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling and Preparation:

- Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[\[3\]](#)
- Drain the DMF.[\[3\]](#)

2. Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for a short pre-wash (e.g., 5 minutes).[\[3\]](#)[\[15\]](#)

- Drain the solution and add a fresh 50% TFA/DCM solution, agitating the mixture for 20-30 minutes.[3][16] This step removes the Boc protecting group from the N-terminal amino acid of the peptide-resin.[16]
- Thoroughly wash the resin with DCM, isopropanol (IPA), and then DMF to remove residual TFA and byproducts.[3][15]

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.[16][17] This step is crucial to ensure the availability of the free amine for the subsequent coupling reaction.
- Wash the resin again with DMF to remove excess base.[5]

4. Amino Acid Coupling:

- In a separate vessel, dissolve **Boc-D-Phe-OH** (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (e.g., 3.9 equivalents) in DMF.[3][6]
- Add DIPEA (e.g., 6 equivalents) to the solution to pre-activate the amino acid for about 1 minute.[3]
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[3]
- The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[13] If the test is positive (indicating free amines), a second coupling may be necessary.[3]
- Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.[3][5]

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin

After the final amino acid has been coupled and the terminal Boc group is removed, the synthesized peptide is cleaved from the solid support.

Procedure:

- The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^{[15][17]} Scavengers, such as p-cresol, are often added to prevent side reactions caused by reactive cations generated during cleavage.^[6]
- After cleavage, the crude peptide is precipitated in cold diethyl ether, washed, and then purified, commonly by high-performance liquid chromatography (HPLC).^{[6][8]}

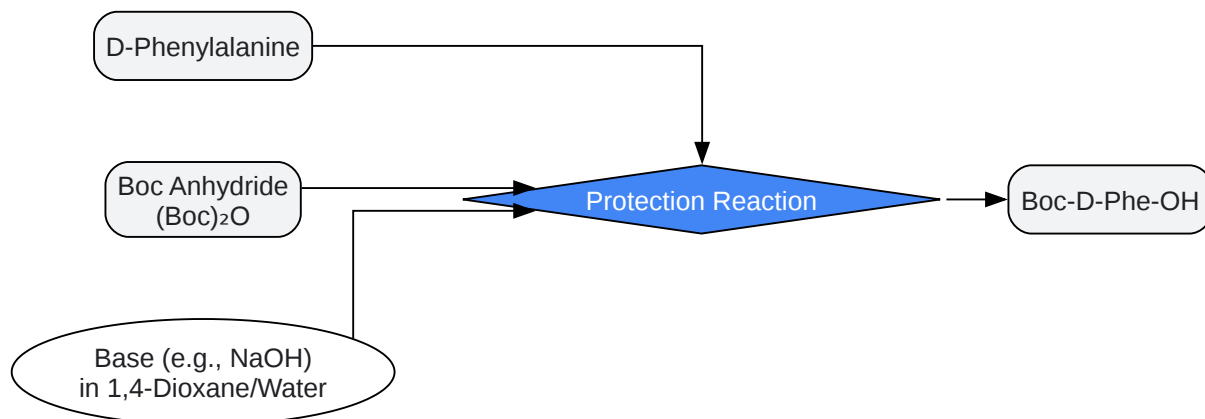
Applications in Drug Development

Boc-D-Phe-OH is not only a staple in general peptide synthesis but also a key component in the synthesis of specific therapeutic agents.

- **PARP Inhibitors:** Boc-protected amino acids are utilized in the synthesis of various inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair.^{[18][19][20]} PARP inhibitors are a significant area of cancer therapy research.^{[19][20]}
- **Beta-Turn Mimetics:** **Boc-D-Phe-OH** can be incorporated into synthetic peptides designed to mimic beta-turns, which are common secondary structures in proteins and are often involved in molecular recognition processes.^[21]

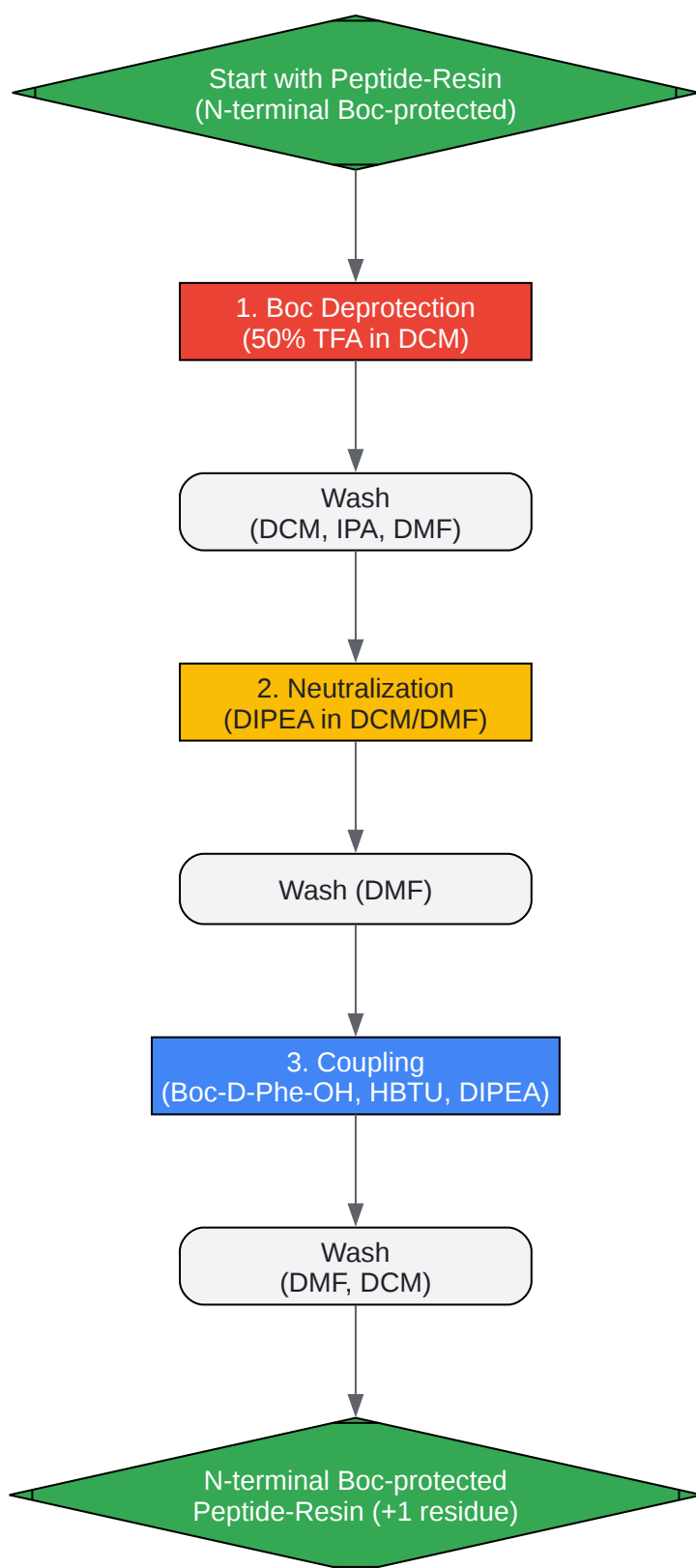
Visualizing the Workflow

The following diagrams illustrate the key processes involving **Boc-D-Phe-OH**.



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Boc Protection of D-Phenylalanine Workflow



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General Workflow of a Boc-SPPS Cycle

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